2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a carbonitrile group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the one-pot condensation reaction, which includes the following steps:
Starting Materials: The reaction begins with 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile.
Reaction Conditions: The mixture is refluxed in ethanol (EtOH) for a short reaction time, resulting in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot condensation reaction described above can be scaled up for industrial applications. The use of ethanol as a solvent and the relatively mild reaction conditions make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Other quinoline derivatives : These include compounds with similar structures but different substituents on the quinoline ring.
Uniqueness
2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
187398-67-0 |
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Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-amino-5-oxo-1,4-diphenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19N3O/c23-14-17-20(15-8-3-1-4-9-15)21-18(12-7-13-19(21)26)25(22(17)24)16-10-5-2-6-11-16/h1-6,8-11,20H,7,12-13,24H2 |
InChI Key |
GMOZPIWJNXJPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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